molecular formula C22H28Br2O4 B139421 [(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate CAS No. 40228-41-9

[(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B139421
CAS No.: 40228-41-9
M. Wt: 516.3 g/mol
InChI Key: FXRCFNRZJNQXRW-PTBPQGHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of [(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate involves several organic reactions. The compound is typically synthesized through a series of steps that include bromination and acetylation reactions. The specific synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts . Industrial production methods are designed to ensure high purity and yield, often involving rigorous quality control measures.

Chemical Reactions Analysis

[(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

[(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is involved in the study of cellular processes and protein interactions.

    Medicine: As an intermediate of Norethindrone, it plays a role in the development of oral contraceptives and other hormonal therapies.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of [(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets and pathways. As an intermediate of Norethindrone, it is involved in the inhibition of cytosolic sulfotransferases, which play a role in the metabolism of hormones and other biologically active compounds. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

[(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate is unique in its structure and function. Similar compounds include:

    Norethindrone: A widely used oral contraceptive with a similar core structure.

    Ethynodiol Diacetate: Another synthetic progestin used in hormonal contraceptives.

    Levonorgestrel: A synthetic progestin with applications in emergency contraception.

Compared to these compounds, this compound has distinct chemical properties and biological activities that make it valuable for specific research and industrial applications.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Br2O4/c1-12(25)28-22(19(27)20(23)24)10-8-18-17-5-3-13-11-14(26)4-6-15(13)16(17)7-9-21(18,22)2/h11,15-18,20H,3-10H2,1-2H3/t15-,16+,17+,18-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRCFNRZJNQXRW-PTBPQGHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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